Home > Products > Screening Compounds P147002 > Bax inhibitor peptide, negative control
Bax inhibitor peptide, negative control - 1315378-74-5

Bax inhibitor peptide, negative control

Catalog Number: EVT-242727
CAS Number: 1315378-74-5
Molecular Formula: C28H52N6O6S
Molecular Weight: 600.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Negative control peptide for Bax inhibitor peptide V5, which inhibits Bax translocation to mitochondria and Bax-mediated apoptosis in vitro.
Overview

Bax inhibitor peptide, negative control, is a synthetic peptide designed to serve as a control in experiments evaluating the efficacy of Bax inhibiting peptides. These peptides are derived from the Bax binding domain of the Ku70 protein, which plays a crucial role in regulating apoptosis by inhibiting the pro-apoptotic protein Bax. The negative control variant is specifically engineered to lack the ability to bind or inhibit Bax, thus providing a baseline for comparison in research studies.

Source and Classification

Bax inhibitor peptide, negative control, is classified as a synthetic pentapeptide. It is derived from modifications of the original Bax inhibiting peptide sequences, which were designed based on the Ku70 protein's Bax binding domain. The primary purpose of this negative control peptide is to validate experimental results by ensuring that any observed effects on cell survival or apoptosis are due to specific interactions with Bax rather than non-specific peptide effects.

Synthesis Analysis

Methods

The synthesis of Bax inhibitor peptide, negative control, typically employs solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into a desired sequence while minimizing side reactions.

Technical Details

  1. Solid-Phase Synthesis: The process begins with a solid support to which the first amino acid is attached. Subsequent amino acids are added stepwise, with each addition followed by deprotection and washing steps.
  2. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve a high purity level (≥95%).
  3. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and structural integrity.
Molecular Structure Analysis

Structure

The molecular structure of the Bax inhibitor peptide, negative control, consists of five amino acids arranged in a specific sequence that does not interact with Bax effectively. The exact sequence may vary but typically includes residues that were altered from the active Bax inhibiting peptides.

Data

  • Empirical Formula: C₂₇H₅₀N₆O₆S
  • Molecular Weight: Approximately 550 g/mol
  • Peptide Sequence: Often includes variations such as H-Val-Pro-Met-Leu-Lys-OH.
Chemical Reactions Analysis

Reactions

The negative control peptide does not engage in significant chemical reactions with Bax or other cellular components due to its modified structure. Its primary function is to act as a baseline comparator in assays assessing Bax inhibition.

Technical Details

  1. Inhibition Mechanism: Unlike its active counterparts, this peptide does not inhibit Bax translocation to mitochondria or prevent apoptosis.
  2. Experimental Use: It is utilized in cell culture experiments at concentrations around 200 µM to confirm that observed effects are specific to the active peptides.
Mechanism of Action

Process

The negative control peptide operates by failing to bind to Bax or influence its activity. This lack of interaction allows researchers to discern whether changes in cell viability are due to true inhibition by other peptides or merely due to experimental variability.

Data

  • Concentration for Testing: Typically used at concentrations around 200 µM.
  • Comparison Baseline: Serves as a critical control in experiments involving Bax inhibiting peptides.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white lyophilized solid.
  • Hygroscopic Nature: The peptide is hygroscopic, requiring careful storage conditions.

Chemical Properties

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Demonstrates stability under standard laboratory conditions but should be stored properly to maintain integrity over time.
Applications

Bax inhibitor peptide, negative control, finds applications primarily in scientific research focused on apoptosis and cell survival studies. It serves as an essential tool for:

  • Validating the effectiveness of Bax inhibiting peptides.
  • Understanding the mechanisms of apoptosis regulation.
  • Exploring therapeutic potentials for diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Introduction to Bax-Mediated Apoptosis and Regulatory Mechanisms

Apoptosis, or programmed cell death, is a physiological process essential for tissue homeostasis, development, and elimination of damaged cells. The mitochondrial apoptotic pathway is governed by the Bcl-2 protein family, where Bax (Bcl-2-associated X protein) acts as a critical executioner. Upon activation, Bax undergoes conformational changes that enable its translocation to the mitochondrial outer membrane (MOM), where it oligomerizes to form pores. This process, termed mitochondrial outer membrane permeabilization (MOMP), facilitates cytochrome c release and caspase activation, culminating in cell death [1] [3]. Dysregulated Bax activation contributes to pathological cell loss in neurodegeneration, ischemic injury, and chemotherapy-induced toxicity, making it a high-priority therapeutic target [3] [7].

Role of Bcl-2 Family Proteins in Mitochondrial Apoptotic Pathways

The Bcl-2 family comprises three functional classes that dynamically regulate apoptosis:

  • Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1): Sustain cell survival by sequestering pro-apoptotic members.
  • BH3-only proteins (e.g., Bim, Bid, PUMA): Sense cellular stress and directly activate Bax/Bak or neutralize anti-apoptotic proteins.
  • Effector proteins Bax/Bak: Execute MOMP upon activation [1] [3] [7].

Bax exists in an inactive cytosolic conformation under homeostatic conditions. Stress signals trigger BH3-only proteins to bind Bax at its N-terminal trigger site (α1/α6 helices), inducing conformational changes that expose its membrane-binding domain (α9 helix). This enables Bax insertion into the MOM, oligomerization, and pore formation [3] [7]. Anti-apoptotic proteins inhibit this process by directly binding and sequestering Bax or BH3-only activators [1].

Table 1: Bcl-2 Protein Family Classification and Functions

ClassKey MembersMechanism of Action
Anti-apoptoticBcl-2, Mcl-1Bind and sequester Bax/Bak or BH3-only proteins
BH3-only proteinsBim, BidActivate Bax/Bak; neutralize anti-apoptotic Bcl-2
Effector proteinsBax, BakForm mitochondrial pores to induce MOMP

Structural and Functional Dynamics of Bax Activation

Bax activation is a multi-step process governed by discrete structural rearrangements:

Conformational Activation

Inactive Bax folds into a compact globular structure (PDB: 1F16) stabilized by hydrophobic interactions. Key domains include:

  • N-terminal trigger site (α1/α6 helices): Binds BH3-only activators (e.g., Bim).
  • Canonical hydrophobic groove (α3-α5): Binds the C-terminal α9 helix in inactive Bax.
  • Allosteric regulatory sites (e.g., BAI-site at α3-α6 junction): Targeted by small-molecule inhibitors [2] [3] [7].

BH3-only binding at the trigger site displaces α9 from the hydrophobic groove, exposing Bax’s membrane anchor. This permits translocation to the MOM, where α9 inserts into the lipid bilayer. Subsequent unfolding of the α1–α2 loop and α2 helix enables Bax dimerization/oligomerization [2] [7].

Regulatory Binding Sites

Beyond the trigger site, Bax activity is modulated by:

  • Ku70 binding domain (α1-α2 loop, α5-α6 helices): Stabilizes inactive Bax.
  • vMIA protein site (α3-α4 and α5-α6 hairpins): Blocks Bax oligomerization.
  • BAI-site: Small-molecule inhibitors (e.g., BAI1) bind this pocket to stabilize the hydrophobic core [1] [3].

Table 2: Key Structural Elements in Bax Activation

DomainStructural ElementsRole in Activation
N-terminal triggerα1, α6 helicesBH3-only protein binding; initiates unfolding
Hydrophobic grooveα3-α5 helicesSequesters α9 helix in inactive state
α1–α2 loopFlexible loopExposes 6A7 epitope upon activation
C-terminal anchorα9 helixInserts into mitochondrial membrane
Allosteric BAI-siteJunction of α3, α4, α5, α6Binds inhibitors (e.g., BAI1, Eltrombopag)

Ku70-Bax Interaction as a Basis for Peptide-Based Inhibition

Ku70 as an Endogenous Bax Inhibitor

The DNA repair protein Ku70 moonlights as a direct Bax inhibitor. Its Bax-binding domain (amino acids 578–583 in human Ku70) interacts with Bax’s α1-α2 loop and α5-α6 helices, preventing Bax conformational activation and mitochondrial translocation [1] [4]. This binding:

  • Blocks exposure of the Bax N-terminus (6A7 epitope).
  • Stabilizes Bax’s cytosolic conformation.
  • Is regulated by Ku70 acetylation, which reduces Bax affinity [1].

Design of Bax-Inhibiting Peptides (BIPs)

BIPs are cell-penetrating peptides (CPPs) derived from Ku70’s Bax-binding domain. The prototype BIP-V5 (sequence: VPMLK) mimics Ku70’s interaction interface with Bax. Unlike cationic CPPs (e.g., TAT), BIPs show low toxicity and enter cells via receptor-mediated endocytosis, reaching intracellular concentrations of ~6 µM at extracellular doses of 750 µM [1] [4].

The Negative Control Peptide: Mechanism and Utility

The negative control peptide IPMIK (CAS 1315378-74-5) is a scrambled version of BIP-V5 with identical amino acid composition (Ile-Pro-Met-Ile-Lys) but randomized sequence. Key properties include:

Table 3: Comparison of BIP-V5 and Negative Control Peptide

PropertyBIP-V5 (VPMLK)Negative Control (IPMIK)
SequenceVPMLKIPMIK
Molecular formulaC₂₈H₅₂N₆O₆SC₂₈H₅₂N₆O₆S
Molecular weight600.82 g/mol600.82 g/mol
Bax bindingYes (IC₅₀ ~10–50 µM)No
Anti-apoptotic activityConfirmed in vitroAbsent
SolubilitySoluble to 1 mg/mL in H₂OSoluble to 1 mg/mL in H₂O

IPMIK serves critical experimental roles:

  • Control for CPP delivery: Validates cell-penetrating capacity without biological activity.
  • Specificity assessment: Distinguishes sequence-specific Bax inhibition from off-target CPP effects.
  • Scaffold optimization: Guides design of novel BIPs by highlighting sequence constraints [4] [6].

In Alzheimer’s and ischemic injury models, IPMIK-treated cells show no protection from Bax-mediated death, confirming that BIP activity requires precise sequence alignment with Ku70’s Bax-binding domain [1].

Properties

CAS Number

1315378-74-5

Product Name

Bax inhibitor peptide, negative control

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C28H52N6O6S

Molecular Weight

600.8 g/mol

InChI

InChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

VRWAAYKVABJBAQ-FQJIPJFPSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.